Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate
Description
Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate (CAS 88767-98-0) is an ester derivative featuring a phenyl group at the 4-position and a trifluoromethanesulfonyl (triflate) group at the 2-position of the butanoate backbone . Its molecular formula is C₁₃H₁₅F₃O₅S (MW 340.32 g/mol). The triflate group (-OSO₂CF₃) is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling catalysis.
Properties
IUPAC Name |
ethyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNHUAEPSYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Phenoxide Intermediates
Ethyl 4-bromobutyrate serves as a versatile precursor for introducing aromatic groups. In a procedure adapted from, sodium iodide-mediated halogen exchange converts ethyl 4-bromobutyrate to the corresponding iodide, which subsequently reacts with phenoxide nucleophiles. For example, refluxing ethyl 4-iodobutyrate with sodium phenoxide in acetone yields ethyl 4-phenoxybutanoate (63% yield). While this method installs phenoxy groups, modifying the nucleophile to a phenyl Grignard reagent (e.g., phenylmagnesium bromide) could directly introduce the 4-phenyl moiety. However, Grignard reactions with esters require careful temperature control to avoid undesired side reactions.
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers a robust route to aryl-substituted esters. Suzuki-Miyaura coupling of ethyl 4-bromo-2-hydroxybutanoate with phenylboronic acid, facilitated by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride ([Pd(dppf)Cl₂]), enables direct C–C bond formation at position 4. This approach, analogous to the synthesis of boronate esters in, achieves regioselective phenyl group installation while preserving the 2-hydroxy functionality. Optimization studies indicate that degassed 1,4-dioxane at 95°C for 6 hours maximizes yield (60%).
Triflation of the Hydroxyl Group
Reagent Selection and Reaction Mechanism
Trifluoromethanesulfonylation of alcohols proceeds via activation of the hydroxyl group by a base, followed by nucleophilic displacement with PhNTf₂. As demonstrated in and, triethylamine (TEA) or diisopropylethylamine (DIPEA) deprotonates the alcohol, generating a reactive alkoxide that attacks the electrophilic sulfur center in PhNTf₂. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at room temperature.
Table 1: Comparative Analysis of Triflation Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | DMF | Acetonitrile/DMF |
| Base | Triethylamine | DIPEA |
| Temperature | Room temperature | Room temperature |
| Reaction Time | 4 hours | 18 hours |
| Yield | 78% | 85% |
Condition B (acetonitrile/DMF mixture) enhances solubility of both the hydroxy ester and PhNTf₂, reducing reaction time and improving yield.
Purification and Characterization
Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (5:95 to 40:60). Nuclear magnetic resonance (NMR) confirms successful triflate installation: the hydroxyl proton signal at δ 11.46 ppm (CDCl₃) disappears, replaced by a singlet for the triflyl group. High-resolution mass spectrometry (HRMS) further validates molecular integrity, with exact mass matching the theoretical value within 3 ppm.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
Adapting the triflation protocol for large-scale production requires solvent optimization to minimize DMF usage, as highlighted in. A two-chamber reactor design segregates PhNTf₂ and the hydroxy ester, preventing premature reaction initiation. This setup, combined with continuous flow purification, achieves 70% yield at the kilogram scale.
Pharmaceutical Relevance
The triflyl group enhances metabolic stability and bioavailability, making ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate a key intermediate in protease inhibitor synthesis. For instance, analogous triflates are employed in the production of Factor XIa (FXIa) inhibitors, where the electron-withdrawing triflyl group modulates enzyme binding affinity.
Challenges and Mitigation Strategies
Competing Side Reactions
Over-triflation or sulfonamide formation may occur if reaction times exceed optimal durations. Monitoring via thin-layer chromatography (TLC) every 30 minutes ensures reaction quench at completion. Additionally, using anhydrous sodium sulfate during workup minimizes residual moisture, preventing hydrolysis of the triflate.
Cost-Efficiency
PhNTf₂, while effective, is cost-prohibitive for large-scale applications. Substituting with cheaper alternatives like triflic anhydride (Tf₂O) reduces material costs by 40%, albeit with a 10% yield penalty due to increased reactivity and side product formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl group or the ester moiety.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming new carbon-centered radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethylsulfonyl group enhances the biological activity of derivatives synthesized from it.
Case Study: Synthesis of Antimicrobial Agents
A notable application involves the synthesis of antimicrobial agents. For instance, derivatives of this compound have been explored for their potential antimicrobial properties against various bacterial strains. Research indicated that modifications to the ethyl 4-phenyl backbone could yield compounds with enhanced efficacy against pathogens like Bacillus subtilis and Aspergillus niger .
Industrial Applications
The compound is recognized as an important raw material in the chemical industry. Its unique structure allows it to be utilized in the production of agrochemicals and other industrial chemicals.
Table: Industrial Applications Overview
| Application Area | Description |
|---|---|
| Agrochemicals | Used in the synthesis of herbicides and pesticides |
| Chemical Intermediates | Acts as a precursor for various organic compounds |
| Specialty Chemicals | Employed in the formulation of specialty chemicals |
Synthesis Steps Overview
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong bonds with various nucleophiles, leading to the formation of stable products. The compound can also participate in radical reactions, generating reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Functional Group and Reactivity
Structural and Physical Properties
*Estimated based on structural analogs.
Key Research Findings
Triflate vs. Sulfonamide Reactivity : The triflate group in the target compound exhibits 10–100× greater leaving group ability compared to sulfonamide derivatives, enabling faster SN2 reactions .
Fluorine Content and Lipophilicity : Compounds with perfluoroalkyl chains (e.g., -C₄F₉) exhibit extreme hydrophobicity (LogP >5), whereas phenyl-triflate derivatives balance reactivity with moderate lipophilicity (LogP ~3.5) .
Biological Activity : Sulfonylurea herbicides (e.g., triflusulfuron-methyl) rely on ester groups to enhance membrane permeability, a feature shared with the target compound’s ethyl ester moiety .
Biological Activity
Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate, also known by its CAS number 88767-98-0, is an organic compound that features a trifluoromethylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15F3O5S. The presence of the trifluoromethyl group enhances its lipophilicity, which plays a crucial role in its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 333.32 g/mol |
| Melting Point | 106-109 °C |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound primarily targets carbon-centered radical intermediates. The trifluoromethyl group is known to influence various biochemical pathways by enhancing the stability and reactivity of these intermediates. The compound has been shown to participate in:
- Substitution Reactions : The trifluoromethylsulfonyl group can be substituted with nucleophiles, leading to the formation of new chemical entities.
- Redox Reactions : It can undergo oxidation and reduction processes, which are essential for its biological activity.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly influence its bioavailability. The lipophilic nature due to the trifluoromethyl group enhances its absorption through biological membranes, potentially leading to improved therapeutic efficacy.
In Vitro Studies
Research has indicated that this compound exhibits notable biological activities:
- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations up to 100 μM without inducing cytotoxicity . This suggests a selective mechanism that could be exploited for therapeutic purposes.
- Enzyme Inhibition : this compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways, showcasing its role as a modulator in biochemical processes .
Case Studies
- Case Study on Antifibrotic Activity : In vivo studies have shown that compounds similar to this compound can significantly reduce connective tissue growth factor (CTGF) gene expression in models of dermal fibrosis . This highlights the potential use of such compounds in treating fibrotic diseases.
- Pharmacokinetic Optimization : A series of modifications on related compounds demonstrated enhanced oral bioavailability and reduced toxicity profiles, paving the way for further development into clinical candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
